2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole
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Overview
Description
2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole is a heterocyclic compound that features both a thiophene ring and a benzo[d]thiazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole typically involves the condensation of thiophene derivatives with benzo[d]thiazole derivatives. One common method is the reaction of 2-mercaptobenzothiazole with thiophen-2-ylmethyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene and benzo[d]thiazole derivatives.
Scientific Research Applications
2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can disrupt cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as 2-aminothiophene and 2-thiophenecarboxaldehyde.
Benzo[d]thiazole derivatives: Such as 2-mercaptobenzothiazole and 2-aminobenzothiazole.
Uniqueness
2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole is unique due to its combined thiophene and benzo[d]thiazole structures, which confer a wide range of biological activities. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H9NS3 |
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Molecular Weight |
263.4 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H9NS3/c1-2-6-11-10(5-1)13-12(16-11)15-8-9-4-3-7-14-9/h1-7H,8H2 |
InChI Key |
BHSZYUPWABCLRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=CS3 |
Origin of Product |
United States |
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